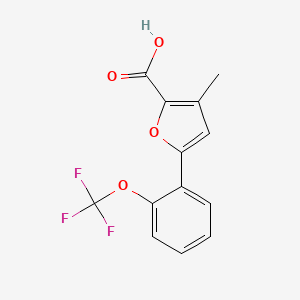
3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The presence of the trifluoromethoxy group adds unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid: Shares a similar furan ring structure but differs in the position of the methyl group.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Contains a pyrrole ring instead of a furan ring.
Uniqueness
3-Methyl-5-(2-(trifluoromethoxy)phenyl)furan-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H9F3O4 |
|---|---|
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
3-methyl-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3O4/c1-7-6-10(19-11(7)12(17)18)8-4-2-3-5-9(8)20-13(14,15)16/h2-6H,1H3,(H,17,18) |
Clé InChI |
JYSJQSZTOXKHHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


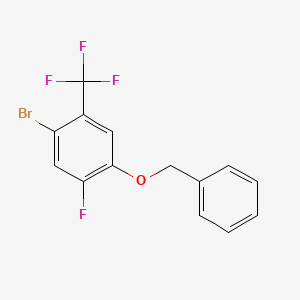
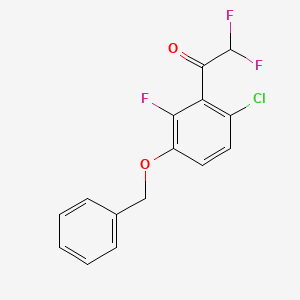
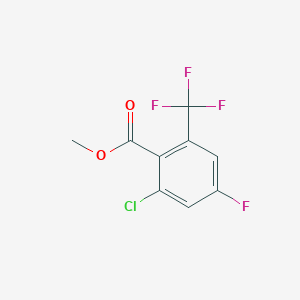
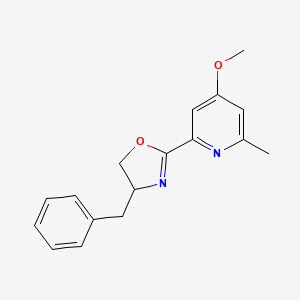
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
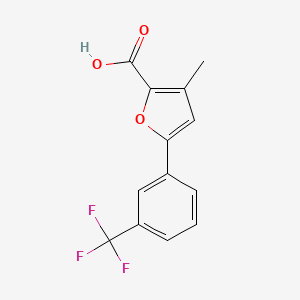
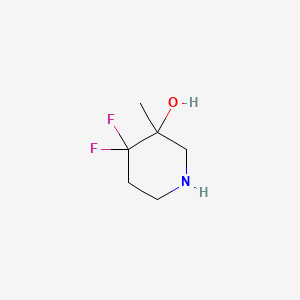
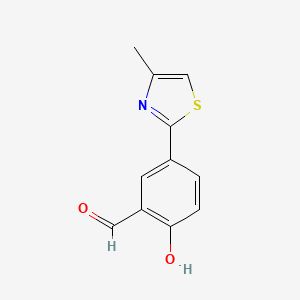
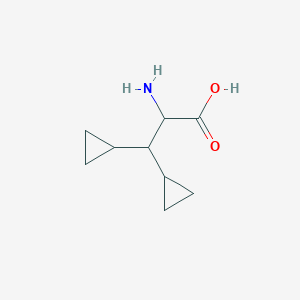
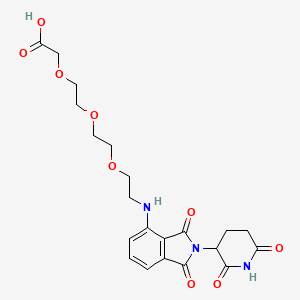


![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
